

Technical Guide: Stability, Storage, and Handling of 2-Morpholinothiazole-4-carbaldehyde

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Compound of Interest

Compound Name: 2-Morpholinothiazole-4-carbaldehyde
CAS No.: 126533-97-9
Cat. No.: B163073

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Executive Summary

2-Morpholinothiazole-4-carbaldehyde (CAS: 165889-72-7) is a critical heterocyclic building block used frequently in the synthesis of kinase inhibitors and other bioactive small molecules. Its dual functionality—an electron-rich thiazole ring and a reactive aldehyde group—renders it chemically versatile but inherently unstable under ambient conditions.

Immediate Storage Directive:

- Temperature: Refrigerate () to () for short-term; Freezer () for long-term (>1 month).
- Atmosphere: Strictly inert (Argon or Nitrogen).

- Light: Protect from light (Amber glassware).
- Sensitivity: High sensitivity to oxidation and moisture.

Chemical Profile & Structural Analysis[1]

To understand the storage requirements, one must understand the molecular vulnerabilities.

Property	Data
Chemical Name	2-Morpholino-1,3-thiazole-4-carbaldehyde
CAS Number	165889-72-7
Molecular Formula	
Molecular Weight	198.24 g/mol
Appearance	Off-white to yellow crystalline solid
Solubility	Soluble in DCM, DMSO, Methanol; sparingly soluble in water.[1][2][3]

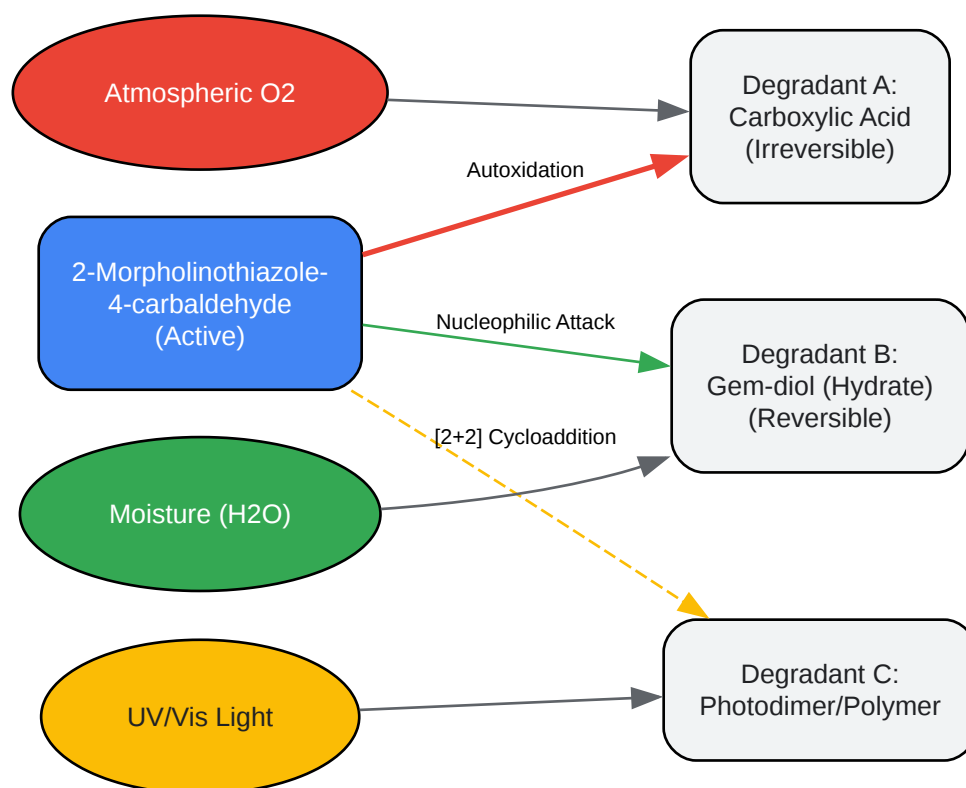
Structural Vulnerabilities

- The Aldehyde (C4-CHO): This is the primary site of degradation. Unlike simple aromatic aldehydes, the heteroaromatic ring withdraws electrons, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack (by water) and autoxidation.
- The Morpholine Moiety (C2-N): The morpholine nitrogen acts as an electron donor (resonance) into the thiazole ring. While this stabilizes the ring, the basic nitrogen can potentially catalyze self-condensation reactions (aldol-type) if the compound degrades into acidic byproducts.

Degradation Mechanisms

Understanding how the molecule fails is the key to preventing it. The three primary pathways are Autoxidation, Hydration, and Photolysis.

Mechanism Visualization



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Figure 1: Primary degradation pathways. Oxidation to the carboxylic acid is the most prevalent failure mode.

Detailed Mechanisms

- **Autoxidation:** In the presence of air, the aldehyde hydrogen is abstracted, forming a radical species that reacts with oxygen to form a peracid, which eventually collapses into 2-morpholinothiazole-4-carboxylic acid. This impurity is acidic and can protonate the morpholine nitrogen, changing the solubility profile.
- **Hydration:** Heteroaromatic aldehydes are prone to forming gem-diols (hydrates) in humid conditions. While often reversible by drying, this alters the stoichiometry during synthesis.

Storage & Handling Protocols

This protocol is designed to maximize shelf-life (Target: >12 months).

The "Golden Standard" Storage System

Parameter	Specification	Rationale
Primary Container	Amber Glass Vial with Teflon-lined screw cap.	Amber glass blocks UV/blue light (200-450nm). Teflon prevents leaching of plasticizers.
Headspace	Argon (Preferred) or Nitrogen.	Argon is heavier than air and provides a better "blanket" over the solid than Nitrogen.
Outer Secondary	Desiccator or sealed Mylar bag with silica gel.	Double-barrier protection against humidity ingress.
Temperature	(Freezer).	Arrhenius equation dictates that reaction rates (degradation) halve for every drop.

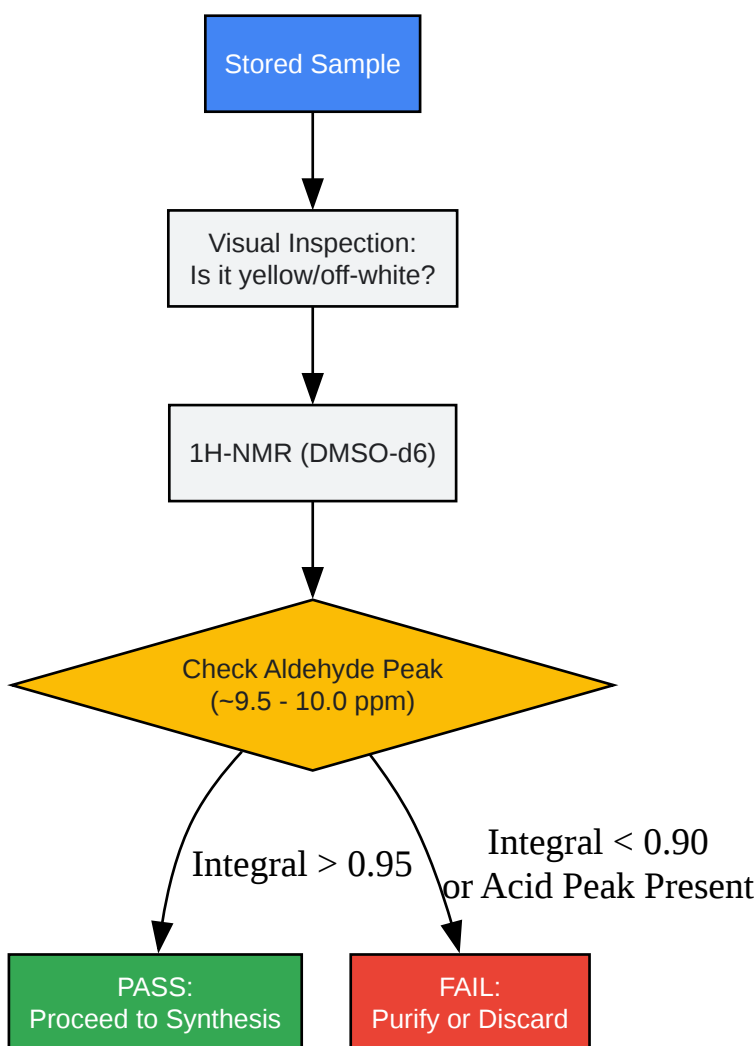
Handling "Best Practices"

- **Warm-Up Rule:** Never open a cold vial immediately. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial condenses atmospheric moisture directly onto the solid, accelerating hydrolysis.
- **Aliquot Strategy:** If the compound is used frequently, divide the bulk lot into single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.

Quality Control (QC) & Re-Purification

Before using stored material in a critical step (e.g., a reductive amination or Knoevenagel condensation), validate its purity.

Analytical Validation Workflow



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Figure 2: Rapid QC decision tree for verifying reagent integrity.

Analytical Markers

- **1H-NMR:** The aldehyde proton is distinct, usually appearing between 9.5 and 10.0 ppm as a singlet.
 - Degradation Flag: Disappearance of the aldehyde singlet and appearance of a broad carboxylic acid proton (>11 ppm) or hydrate peaks.
- **HPLC:** Run a standard C18 reverse-phase gradient (Water/Acetonitrile + 0.1% Formic Acid). The carboxylic acid derivative is more polar and will elute earlier than the parent aldehyde.

Re-Purification Protocol (Bisulfite Method)

If the compound has partially oxidized (purity 80-90%), use the Bisulfite Adduct Method for purification without column chromatography:

- Dissolve impure aldehyde in minimal ethanol.
- Add saturated aqueous Sodium Bisulfite ().
- Filter the precipitate (this is the bisulfite adduct). Wash with ether to remove non-aldehyde impurities.
- Regenerate the aldehyde by treating the solid with dilute Sodium Carbonate () or dilute acid, then extract with Ethyl Acetate.

Safety & Toxicology (E-E-A-T)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3]
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle inside a fume hood to avoid inhalation of dust.

References

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